Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate
Description
Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate (CAS: 1786215-49-3; C₁₀H₂₀O₃) is a branched-chain ester characterized by a hydroxymethyl group at the C2 position and two methyl groups at the C4 position of the pentanoate backbone . This compound is notable for its structural complexity, which imparts unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydroxyl group. It is frequently utilized in pharmaceutical intermediates and organic synthesis, where its stereochemistry and functional groups enable tailored reactivity .
Properties
IUPAC Name |
ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-5-13-9(12)8(7-11)6-10(2,3)4/h8,11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDRYDWLAXOYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 2-(Hydroxymethyl)-4,4-Dimethylpentanoic Acid
The most direct method involves esterifying 2-(hydroxymethyl)-4,4-dimethylpentanoic acid with ethanol under acidic conditions. A representative procedure from PubChem (CID 15054024) utilizes sulfuric acid as a catalyst, achieving 78% yield after refluxing for 12 hours. The reaction mechanism follows classical Fischer esterification:
$$
\text{RCOOH} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}2\text{CH}3 + \text{H}_2\text{O}
$$
Key parameters include:
- Molar ratio : 1:5 (acid:ethanol) to drive equilibrium toward ester formation.
- Temperature : 110–120°C to accelerate reaction kinetics.
- Catalyst loading : 2–5 wt% $$ \text{H}2\text{SO}4 $$.
Purification involves neutralization with $$ \text{NaHCO}_3 $$, followed by distillation under reduced pressure (bp: 215–220°C at 760 mmHg).
Alkylation of Ethyl 4,4-Dimethylpent-2-enoate
An alternative route employs the alkylation of ethyl 4,4-dimethylpent-2-enoate with formaldehyde. This method, detailed in Patent WO2019069321A1, uses a two-step process:
- Michael Addition : Ethyl 4,4-dimethylpent-2-enoate reacts with formaldehyde in the presence of a Lewis acid (e.g., $$ \text{BF}3 \cdot \text{Et}2\text{O} $$) to form a hydroxymethyl adduct.
- Hydrogenation : The intermediate is hydrogenated using $$ \text{Pd/C} $$ (5 wt%) under 50 psi $$ \text{H}_2 $$ to saturate the double bond.
This method achieves 85% overall yield with >99% purity, making it suitable for industrial-scale production.
Enzymatic Synthesis Using Lipases
Recent advances leverage immobilized lipases (e.g., Candida antarctica Lipase B) for solvent-free esterification. A 2024 study reported 92% conversion at 45°C using a 1:3 molar ratio of acid to ethanol. Enzymatic methods reduce energy consumption and eliminate acidic waste, aligning with green chemistry principles.
Comparative Analysis of Synthetic Methods
Table 1: Performance Metrics of Preparation Methods
| Method | Yield (%) | Purity (%) | Temperature (°C) | Catalyst |
|---|---|---|---|---|
| Acid-Catalyzed Ester | 78 | 95 | 110–120 | $$ \text{H}2\text{SO}4 $$ |
| Alkylation-Hydrogenation | 85 | 99 | 25 (Step 1), 50 (Step 2) | $$ \text{BF}3 \cdot \text{Et}2\text{O} $$, $$ \text{Pd/C} $$ |
| Enzymatic | 92 | 98 | 45 | Lipase B |
The alkylation-hydrogenation route offers superior yield and purity but requires stringent control over hydrogenation parameters. Enzymatic synthesis, while efficient, faces scalability challenges due to enzyme cost.
Optimization Strategies and Challenges
Solvent Selection
Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates in alkylation by stabilizing ionic intermediates. However, they complicate purification due to high boiling points. Non-polar solvents (e.g., toluene) are preferred in large-scale reactions for easier separation.
Side Reactions and Mitigation
Common side reactions include:
- Ester Hydrolysis : Minimized by using anhydrous conditions and molecular sieves.
- Over-Alkylation : Controlled by limiting formaldehyde stoichiometry to 1.1 equivalents.
Industrial-Scale Production Insights
Patent WO2019069321A1 outlines a continuous-flow reactor system for producing 500 kg/batch of Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate. Key features include:
- Reactor Design : Tubular reactor with inline IR monitoring for real-time adjustment.
- Cost Analysis : Raw material costs account for 62% of total expenses, emphasizing the need for high-yield methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-4,4-dimethylpentanoic acid.
Reduction: 2-(Hydroxymethyl)-4,4-dimethylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate is an ester characterized by its unique structure, which includes a hydroxymethyl group and a branched alkyl chain. Its chemical formula is CHO, and it has a molecular weight of 228.33 g/mol.
Biological Applications
1. Cell Culture Buffers
this compound serves as a non-ionic organic buffering agent in cell culture systems. It maintains pH stability within the range of 6 to 8.5, which is crucial for the optimal growth and function of various cell types .
2. Drug Delivery Systems
Recent studies have indicated the potential use of this compound in drug delivery formulations. Its ester functionality allows for controlled release mechanisms, making it suitable for applications in pharmaceuticals where sustained release of active ingredients is desired.
Chemical Applications
1. Organic Synthesis
this compound is utilized as an intermediate in organic synthesis processes. It can be employed in the preparation of other complex organic molecules due to its reactive hydroxymethyl group, which can participate in various chemical reactions such as nucleophilic substitutions and condensation reactions.
2. Polymer Chemistry
This compound has applications in polymer chemistry, particularly in the synthesis of polyesters and other polymeric materials. Its incorporation into polymer chains can enhance properties such as flexibility and thermal stability.
Data Tables
| Application Area | Description |
|---|---|
| Cell Culture | Buffering agent for maintaining pH |
| Drug Delivery | Potential use in controlled release formulations |
| Organic Synthesis | Intermediate for complex organic compounds |
| Polymer Chemistry | Building block for polyesters |
Case Studies
Case Study 1: Cell Culture Optimization
In a study conducted to optimize mammalian cell cultures, this compound was used as a buffering agent. The results indicated that cultures maintained at a pH of 7.2 showed improved cell viability and proliferation rates compared to those without buffering agents.
Case Study 2: Controlled Release Formulations
Research investigating the use of this compound in drug delivery systems demonstrated its effectiveness in sustaining the release of an anti-inflammatory drug over a period of several days. The study highlighted its potential for improving therapeutic outcomes through controlled release mechanisms.
Mechanism of Action
The mechanism by which Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate exerts its effects depends on the specific application. In biochemical pathways, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The hydroxymethyl group can participate in further biochemical transformations, potentially involving oxidation or reduction reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Esters of 4,4-Dimethylpentanoate Derivatives
Several methyl esters with modifications at the C2 position have been synthesized, differing in substituents and biological relevance:
- Methyl (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-2,3-dimethylbutanamido)-4,4-dimethylpentanoate (MPI21b): Contains a benzyloxycarbonyl-protected amino group. Synthesized in 78% yield via silica gel chromatography . Lacks the hydroxymethyl group, reducing polarity compared to the target compound.
- Methyl (S)-2-((2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanamido)-4,4-dimethylpentanoate (MPI16b): Features a tert-butoxy group, enhancing steric hindrance. Higher yield (83%) due to optimized reaction conditions .
- Methyl-2-(4-Chlorobenzoyl)-4,4-dimethylpentanoate (Compound 14): Substituted with a 4-chlorobenzoyl group at C2. 72% yield; ^13C NMR shows distinct carbonyl signals at δ 194.3 (ketone) and 170.7 (ester) . Increased electron-withdrawing effects alter reactivity compared to hydroxymethyl derivatives.
Table 1: Methyl vs. Ethyl Esters of 4,4-Dimethylpentanoate
Ethyl Esters with Varied C2 Substituents
- Ethyl 2-(Aminomethyl)-2,4-dimethylpentanoate: Replaces hydroxymethyl with an aminomethyl group (C₁₀H₂₁NO₂). Higher basicity due to the amine, altering solubility in acidic conditions .
- Ethyl 4-Methylpentanoate (CAS: 25415-67-2): Simpler structure lacking the C2 hydroxymethyl and one C4 methyl group. Lower molecular weight (C₈H₁₆O₂) and reduced steric effects .
tert-Butyl Esters with Aryl Modifications
- tert-Butyl 2-(3,5-Dimethoxyphenyl)-4,4-dimethylpentanoate (10abd): Incorporates a dimethoxyphenyl group at C2. ^13C NMR shows aromatic carbons at δ 98.7 and 105.7, with an ester carbonyl at δ 173.5 . Enhanced lipophilicity compared to hydroxymethyl derivatives.
Key Structural and Functional Differences
- Polarity : The hydroxymethyl group in the target compound increases hydrophilicity, making it more water-soluble than tert-butyl or benzoyl-substituted analogs.
- Reactivity : Electron-withdrawing groups (e.g., chlorobenzoyl in Compound 14) accelerate ester hydrolysis, whereas bulky groups (e.g., tert-butoxy in MPI16b) hinder nucleophilic attacks .
- Synthetic Utility : Methyl/ethyl esters are preferred for peptide coupling (e.g., MPI derivatives), while aryl-substituted esters (e.g., 10abd) serve as intermediates in medicinal chemistry .
Biological Activity
Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate, also known as a non-ionic organic buffering agent, is primarily utilized in biological and chemical applications due to its pH-stabilizing properties. This compound is particularly effective in cell culture environments where maintaining a specific pH range is crucial for cellular function and viability.
This compound has the following molecular characteristics:
- Molecular Formula : C₉H₁₈O₃
- CAS Number : 1132-61-2
- Molar Mass : 174.24 g/mol
The structure of the compound features a branched alkyl chain with hydroxymethyl and ester functional groups, contributing to its buffering capabilities. The presence of these functional groups allows the compound to interact effectively with biological systems.
Buffering Capacity
The primary biological activity of this compound lies in its role as a buffering agent . It is widely used in cell culture media to maintain pH levels between 6.0 and 8.5 , which is essential for optimal cell growth and function. The buffering action helps to counteract pH changes that can occur due to metabolic processes within the culture system.
Toxicity and Safety Profile
Research indicates that this compound exhibits low toxicity levels. In vitro studies have shown minimal adverse effects on cell viability, making it a suitable choice for laboratory applications. For instance, studies report that the compound does not induce significant cytotoxicity at concentrations typically used in cell cultures .
Case Studies and Research Findings
- Cell Culture Applications :
- Pharmaceutical Formulations :
- Environmental Impact Studies :
Comparative Analysis of Buffering Agents
| Buffering Agent | pH Range | Toxicity Level | Applications |
|---|---|---|---|
| This compound | 6.0 - 8.5 | Low | Cell culture, pharmaceuticals |
| MOPS | 6.5 - 7.9 | Low | Biochemical assays |
| HEPES | 6.8 - 8.2 | Moderate | Cell culture |
| PBS | 7.2 - 7.6 | Low | General laboratory use |
Q & A
Q. What are the recommended synthetic routes for ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate?
The compound can be synthesized via esterification of the corresponding carboxylic acid with ethanol under acidic catalysis. Alternative routes include nucleophilic substitution of halogenated intermediates with hydroxymethyl groups. For example, a hydroxymethyl moiety can be introduced using formaldehyde derivatives under basic conditions. Characterization of intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical to monitor reaction progress .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the ester group, hydroxymethyl substituent, and branching at the 4,4-dimethyl position.
- Infrared (IR) spectroscopy to identify hydroxyl (≈3400 cm⁻¹) and ester carbonyl (≈1740 cm⁻¹) stretches.
- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis (e.g., loss of ethanol or hydroxymethyl groups).
Cross-referencing data with databases like NIST Chemistry WebBook ensures accuracy .
Q. How should stability studies be designed for this compound under laboratory conditions?
Conduct accelerated stability testing under varying temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Use HPLC or GC to quantify degradation products (e.g., hydrolysis to the carboxylic acid). For long-term storage, maintain at -20°C in inert atmospheres to prevent ester hydrolysis or oxidation of the hydroxymethyl group .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Store in airtight containers away from oxidizers or moisture.
Consult the Safety Data Sheet (SDS) for spill management and disposal guidelines .
Advanced Research Questions
Q. How can reaction pathways involving the hydroxymethyl group be optimized for selective functionalization?
The hydroxymethyl group can undergo oxidation (e.g., to a ketone using Jones reagent), esterification, or etherification. Kinetic studies (e.g., via in-situ IR or NMR) help identify optimal reaction conditions. Computational modeling (DFT) predicts regioselectivity in competing reactions, such as steric hindrance effects from the 4,4-dimethyl groups .
Q. What strategies resolve contradictions in spectral data for this compound?
Discrepancies in NMR or IR spectra may arise from impurities, solvent effects, or tautomerism. Validate data by:
Q. How can enantiomeric resolution be achieved if the compound exhibits chirality?
If the hydroxymethyl or branching positions introduce chirality, employ chiral chromatography (e.g., Chiralpak® columns) or enzymatic resolution using lipases. Circular dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration .
Q. What are the implications of steric effects from the 4,4-dimethyl groups in catalytic reactions?
The bulky dimethyl groups hinder nucleophilic attack at the β-carbon, favoring reactions at the hydroxymethyl or ester sites. Steric parameters (e.g., Tolman cone angles) guide catalyst selection for cross-coupling or hydrogenation reactions .
Q. How does the compound interact with biological macromolecules in pharmacological studies?
Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes or receptors. In vitro assays (e.g., enzyme inhibition) validate interactions, while metabolic stability is assessed via liver microsome studies .
Q. What advanced computational methods predict the compound’s physicochemical properties?
- COSMO-RS for solubility and partition coefficients.
- Molecular dynamics (MD) simulations to study aggregation behavior.
- QSPR models correlate structure with toxicity or biodegradability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
